molecular formula C13H10F3IO3 B1370318 ethyl 6-iodo-2-trifluoromethyl-2H-1-benzopyran-3-carboxylate

ethyl 6-iodo-2-trifluoromethyl-2H-1-benzopyran-3-carboxylate

Cat. No.: B1370318
M. Wt: 398.12 g/mol
InChI Key: KIADFFIAQBSTBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 6-iodo-2-trifluoromethyl-2H-1-benzopyran-3-carboxylate is a useful research compound. Its molecular formula is C13H10F3IO3 and its molecular weight is 398.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C13H10F3IO3

Molecular Weight

398.12 g/mol

IUPAC Name

ethyl 6-iodo-2-(trifluoromethyl)-2H-chromene-3-carboxylate

InChI

InChI=1S/C13H10F3IO3/c1-2-19-12(18)9-6-7-5-8(17)3-4-10(7)20-11(9)13(14,15)16/h3-6,11H,2H2,1H3

InChI Key

KIADFFIAQBSTBM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=C(C=CC(=C2)I)OC1C(F)(F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 5-iodosalicylaldehyde (16.2 g, 65.3 mmol), ethyl 4,4,4-trifluorocrotonate (22.4 g, 133 mmol) and triethylamine (50 ml, 395 mmol)were combined, stirred at 70° C. for 8 h and then heated at reflux for 48 h. The solution was poured into ethyl acetate (300 mL) and washed with 1N hydrochloric acid (3×200 mL). The aqueous layers were combined and extracted with ethyl acetate (1×100 mL). The combined ethyl acetate extracts were washed with saturated ammonium chloride (2×200 mL), dried over magnesium sulfate and concentrated in vacuo yielding a dark red oil. This oil was purified by flash chromatography using ethyl acetate-hexanes (3:7) yielding a red oil. Crystallization of this oil from hexanes yielded the title compound as light red crystals (8.3 g, 31%): mp 105-106° C. 1H NMR (CDCl3/300 MHz) 7.63 (s, 1H), 7.58 (dd, 2H, J=8.6, J=2.1 Hz, 7.54 (d, 1H, J=2.1 Hz), 6.77 (d, 1H, J=8.6 Hz), 5.70 (q, 1H, J=6.7 Hz), 4.20-4.38 (m 2H), 1.35 (t, 3H, J=7.2 Hz). ESHRMS 415.9926 (M+NH4+ Calc'd 396.9746).
Quantity
16.2 g
Type
reactant
Reaction Step One
Quantity
22.4 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step Two
Yield
31%

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